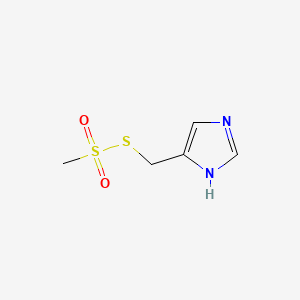![molecular formula C23H20ClN3O3S B12614387 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea CAS No. 918493-73-9](/img/structure/B12614387.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea is a chemical compound with the molecular formula C23H20ClN3O3S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
準備方法
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl chloride to form the benzenesulfonyl derivative. This intermediate is then reacted with 2-phenylethylamine and a coupling reagent such as carbonyldiimidazole (CDI) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反応の分析
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in tumor growth and survival. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea can be compared with other indole derivatives, such as:
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Similar structure but lacks the chlorine atom at the 5-position, which may affect its reactivity and biological activity.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Contains a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-N’-(2-phenylethyl)urea: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic properties.
The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
918493-73-9 |
|---|---|
分子式 |
C23H20ClN3O3S |
分子量 |
453.9 g/mol |
IUPAC名 |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-11-12-20-19(15-17)21(31(29,30)18-9-5-2-6-10-18)22(26-20)27-23(28)25-14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2,(H2,25,27,28) |
InChIキー |
MRMALBSULWMNAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
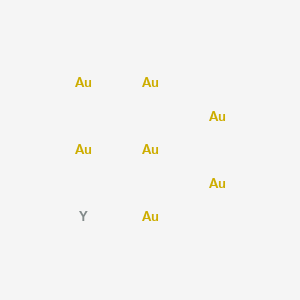
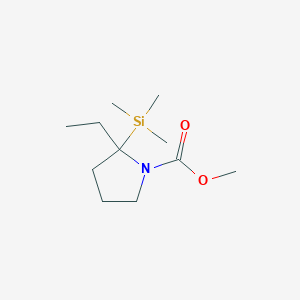
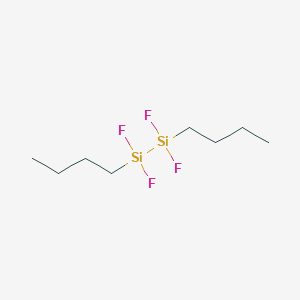
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
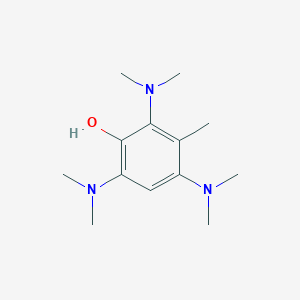
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
